molecular formula C8H8BrFO3S B13044844 (4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol

(4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol

Cat. No.: B13044844
M. Wt: 283.12 g/mol
InChI Key: XLJTWVIGFZJGFO-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol is an organic compound with the molecular formula C7H6BrFO2S It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, fluorine, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenylmethanol derivatives .

Scientific Research Applications

(4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methylsulfonyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-(trifluoromethoxy)phenyl)methanol
  • (4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)ethanol
  • (4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)acetone

Uniqueness

(4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and methylsulfonyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H8BrFO3S

Molecular Weight

283.12 g/mol

IUPAC Name

(4-bromo-2-fluoro-6-methylsulfonylphenyl)methanol

InChI

InChI=1S/C8H8BrFO3S/c1-14(12,13)8-3-5(9)2-7(10)6(8)4-11/h2-3,11H,4H2,1H3

InChI Key

XLJTWVIGFZJGFO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1CO)F)Br

Origin of Product

United States

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